2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Description
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide (chemical formula: C₁₁H₁₃ClFNO; molecular weight: 229.07 g/mol) is a fluorinated propanamide derivative characterized by a chloro-substituted propanamide backbone, an N-methyl group, and a 3-fluorobenzyl substituent .
Properties
IUPAC Name |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(12)11(15)14(2)7-9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFDJMYHHAHVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 3-fluorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure includes:
- A chloro-substituted propanamide chain , enabling nucleophilic substitution or elimination reactions.
- An N-methyl group, which reduces hydrogen-bonding capacity compared to non-methylated analogs.
- A 3-fluorobenzyl group , introducing steric and electronic effects that influence molecular interactions.
Comparison with Acetamide Derivatives
Table 1: Structural and Crystallographic Comparison
Key Observations :
- Electron-withdrawing substituents (e.g., nitro groups in 2-chloro-N-(3-nitrophenyl)acetamide) alter molecular conformation and packing, favoring antiperiplanar N–H bond orientations .
- Methoxy or fluorinated benzyl groups (e.g., in and ) enhance lipophilicity and metabolic stability, critical for drug design .
Biological Activity
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic applications. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.
The compound has the following structural formula:
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This binding can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
Biological Activities and Applications
Research has indicated several potential biological activities for this compound, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it showed significant inhibition percentages in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy, showing promising results against certain bacterial strains. Its structural features may contribute to its ability to disrupt microbial growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and derivatives, providing insights into the potential efficacy of this compound.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|---|
| This compound | T-47D (Breast) | 84.32% | 0.95 |
| SK-MEL-5 (Melanoma) | 81.58% | 1.20 | |
| MDA-MB-468 (Breast) | 84.83% | 0.87 |
This table summarizes the inhibition percentages and IC50 values for various cancer cell lines, highlighting the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
